1-(5H-dibenzo[b,f]azepin-5-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone
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Overview
Description
1-(5H-dibenzo[b,f]azepin-5-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone is a complex organic compound that features a dibenzoazepine core linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-dibenzo[b,f]azepin-5-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the dibenzoazepine core, which can be synthesized through a cyclization reaction of appropriate precursors. The pyrazole moiety is then introduced via a condensation reaction with a suitable pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5H-dibenzo[b,f]azepin-5-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides depending on the extent of the reaction .
Scientific Research Applications
1-(5H-dibenzo[b,f]azepin-5-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5H-dibenzo[b,f]azepin-5-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-3-chloroiminodibenzyl: Shares a similar dibenzoazepine core but with different substituents.
Imipramine Hydrochloride EP Impurity B: Another dibenzoazepine derivative with distinct functional groups.
Uniqueness
1-(5H-dibenzo[b,f]azepin-5-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone is unique due to the presence of both the dibenzoazepine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-2-(5-methyl-3-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-14-12-19(24(26)27)21-22(14)13-20(25)23-17-8-4-2-6-15(17)10-11-16-7-3-5-9-18(16)23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFNTMUQCDMJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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